6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 87426-05-9
VCID: VC17317058
InChI: InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(5-9(8)13)6-17-11-4-3-10(16)14-15-11/h1-5H,6H2,(H,14,16)
SMILES:
Molecular Formula: C11H8Cl2N2O2
Molecular Weight: 271.10 g/mol

6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one

CAS No.: 87426-05-9

Cat. No.: VC17317058

Molecular Formula: C11H8Cl2N2O2

Molecular Weight: 271.10 g/mol

* For research use only. Not for human or veterinary use.

6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one - 87426-05-9

Specification

CAS No. 87426-05-9
Molecular Formula C11H8Cl2N2O2
Molecular Weight 271.10 g/mol
IUPAC Name 3-[(3,4-dichlorophenyl)methoxy]-1H-pyridazin-6-one
Standard InChI InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(5-9(8)13)6-17-11-4-3-10(16)14-15-11/h1-5H,6H2,(H,14,16)
Standard InChI Key SHSLZLVVBHDDRC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1COC2=NNC(=O)C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one is C₁₁H₈Cl₂N₂O₂, with a molecular weight of 271.10 g/mol. The structure consists of a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted at the 6-position by a methoxy group linked to a 3,4-dichlorophenyl moiety. The 3,4-dichlorophenyl group introduces significant electronegativity and steric bulk, which may influence both reactivity and biological interactions .

Key Structural Attributes:

  • Pyridazinone ring: A partially unsaturated di-nitrogen heterocycle with keto-enol tautomerism, contributing to its hydrogen-bonding capacity and metabolic stability .

  • Methoxy linker: The –OCH₂– group bridges the pyridazinone and dichlorophenyl groups, enhancing solubility and modulating electronic effects .

  • 3,4-Dichlorophenyl substituent: The chlorine atoms at positions 3 and 4 on the phenyl ring are known to enhance lipophilicity and resistance to enzymatic degradation, common features in agrochemicals and pharmaceuticals .

Synthetic Methodologies

The synthesis of 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one can be inferred from analogous pyridazinone derivatives described in the literature. A plausible route involves the following steps:

Formation of the Pyridazinone Core

The pyridazinone ring is typically synthesized via cyclocondensation reactions. For example, mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) reacts with hydrazine hydrate in N,N-dimethylformamide (DMF) at elevated temperatures (80°C) to form 5-chloro-6-phenylpyridazin-3(2H)-one . Adapting this method, substituting benzene with 3,4-dichlorophenylmethanol could yield the desired methoxy-substituted intermediate.

Representative Reaction Conditions:

  • Reactants: 3,4-Dichlorophenylmethanol, mucochloric acid, hydrazine hydrate.

  • Solvent: DMF or acetone.

  • Temperature: 80°C for 40 minutes.

  • Yield: ~68% (based on analogous syntheses) .

Spectral Characterization

While direct spectral data for 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one are unavailable, inferences can be made from structurally similar compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR:

    • Aromatic protons: Multiplets at δ 7.2–7.6 ppm for the dichlorophenyl group and pyridazinone ring .

    • Methoxy protons: A singlet at δ 4.8–5.3 ppm for the –OCH₂– group .

  • ¹³C-NMR:

    • Carbonyl (C=O): ~δ 158–167 ppm.

    • Chlorinated carbons: Deshielded signals at δ 130–140 ppm .

Infrared (IR) Spectroscopy

  • C=O stretch: Strong absorption at ν ~1668 cm⁻¹.

  • C–Cl stretches: Peaks at ν 750–550 cm⁻¹ .

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 271.10 ([M+H]⁺).

  • Fragmentation: Loss of Cl₂ (m/z 199.08) and subsequent cleavage of the methoxy group .

Biological Activities and Applications

Though specific studies on 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one are scarce, its structural analogs exhibit notable bioactivity:

Antifungal Properties

Pyridazinone derivatives demonstrate efficacy against plant pathogens such as Gibberella zeae and Fusarium oxysporum. For example, 5-chloro-6-phenylpyridazin-3(2H)-one shows inhibitory activity at micromolar concentrations, likely through interference with fungal cell wall synthesis . The dichlorophenyl moiety may enhance membrane permeability, potentiating antifungal effects .

Antiviral Activity

3-Phenylpiperidine-2,6-dione derivatives with halogenated aryl groups show moderate activity against herpes simplex virus (HSV-1) and coxsackievirus B2 (CVB-2) . The electron-withdrawing chlorine atoms may disrupt viral replication by interacting with viral polymerases .

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